GDC-0994 - 1453848-26-4

GDC-0994

Catalog Number: EVT-288174
CAS Number: 1453848-26-4
Molecular Formula: C21H18ClFN6O2
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0994, also known as GDC-0994, is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] It is classified as a kinase inhibitor and is being investigated for its potential as an anti-cancer agent. [, ] GDC-0994 plays a significant role in scientific research, particularly in the fields of oncology and drug discovery. [, , , ]

Future Directions
  • Clinical Development: Further clinical trials are needed to evaluate the safety and efficacy of GDC-0994 in various cancer types. [, ]
  • Resistance Mechanisms: A deeper understanding of potential resistance mechanisms to GDC-0994 is crucial to optimize its clinical use. []
  • Biomarker Development: Identifying predictive biomarkers will be essential for selecting patients most likely to benefit from GDC-0994 therapy. []
  • Combination Strategies: Further preclinical and clinical investigations are needed to determine optimal combinations of GDC-0994 with other therapies. [, , , ]
  • Exploring New Applications: The potential of GDC-0994 in treating parasitic infections and neurological disorders warrants further investigation. [, ]
Overview

Ravoxertinib, also known as GDC-0994 or RG7842, is a small molecule that functions as an orally available inhibitor of extracellular signal-regulated kinase (ERK). It is primarily investigated for its potential therapeutic applications in oncology and neurological disorders. Ravoxertinib targets the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. This compound has garnered attention due to its ability to selectively inhibit ERK1/2, making it a valuable tool in cancer research and drug development.

Source and Classification

Ravoxertinib is classified under the category of kinase inhibitors, specifically targeting the ERK pathway. It is synthesized from various chemical precursors through multiple reaction steps. The compound is commercially available from several suppliers and is utilized in both academic and industrial research settings to explore its efficacy against different types of cancer and neurological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ravoxertinib involves several key steps:

  1. Formation of the Pyrimidine Core: The initial step includes the reaction of starting materials to construct the pyrimidine ring. This process requires precise control over reaction conditions to ensure successful cyclization.
  2. Substitution Reactions: Following the formation of the core structure, various substitution reactions are performed to introduce functional groups such as chloro, fluoro, and hydroxyl groups at specific positions on the pyrimidine ring.
  3. Coupling Reactions: The final step involves coupling the pyrimidine core with other intermediates to yield the complete Ravoxertinib molecule. This stage often employs optimized conditions to maximize yield and purity.

Industrial Production Methods

In industrial settings, Ravoxertinib is produced using batch reactions in large reactors with controlled temperature and pressure settings. Purification techniques such as crystallization and chromatography are employed to ensure high-quality output, alongside rigorous quality control measures to maintain consistency.

Molecular Structure Analysis

Structure and Data

The molecular formula for Ravoxertinib is C21H18ClFN6O2C_{21}H_{18}ClFN_{6}O_{2}, with a molecular weight of 426.86 g/mol. The compound features a complex structure characterized by a pyrimidine core linked with various functional groups.

  • InChI Key: TWSFAQBOAWKKIH-GMUIIQOCSA-N
  • SMILES Representation: CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C@HC4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O

This structural complexity allows for diverse interactions within biological systems, particularly in inhibiting specific signaling pathways .

Chemical Reactions Analysis

Types of Reactions

Ravoxertinib can undergo various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives.
  • Reduction: Reduction reactions can modify certain functional groups.
  • Substitution: Commonly used to introduce or replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents and nucleophiles are frequently employed.
Mechanism of Action

Ravoxertinib exerts its pharmacological effects by selectively inhibiting ERK1/2 within the MAPK signaling pathway. This pathway is integral in regulating cellular processes such as growth and survival. By inhibiting ERK1/2 activity, Ravoxertinib disrupts these processes, leading to:

  • Suppression of cancer cell proliferation.
  • Improvement in neurological outcomes in experimental models of subarachnoid hemorrhage .

The compound's ability to modulate these pathways makes it a promising candidate for further therapeutic development.

Physical and Chemical Properties Analysis

Physical Properties

Ravoxertinib is typically presented as a solid crystalline compound with a melting point that varies depending on purity but generally falls within a standard range for similar compounds.

Chemical Properties

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its structural characteristics .

Applications

Ravoxertinib has significant applications in scientific research:

  • Cancer Research: It is being studied for its potential to inhibit tumor growth by targeting specific genetic alterations within the MAPK pathway.
  • Neurological Disorders: Investigations reveal that Ravoxertinib may improve long-term neurological deficits related to subarachnoid hemorrhage through ERK1/2 inhibition.
  • Drug Development: As a tool compound, it aids in understanding ERK signaling's role in various diseases, facilitating the development of new therapeutic agents .
Chemical and Pharmacological Profile of Ravoxertinib

Structural Characterization and Molecular Properties

Ravoxertinib (GDC-0994), with the chemical name (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, is a small-molecule inhibitor with the empirical formula C₂₁H₁₈ClFN₆O₂ and a molecular weight of 440.86 g/mol [3] [9]. Its CAS registry number is 1453848-26-4. The compound features a chiral center at the S-configured 2-hydroxyethyl moiety linked to a fluorochlorophenyl group, which is critical for its target engagement [3] [4]. The pyridinone and pyrimidinylaminoprazole rings form a planar pharmacophore that facilitates binding to the ATP pocket of ERK kinases [2].

Solubility and Stability:

  • Ravoxertinib exhibits moderate solubility in DMSO (88 mg/mL, 200.06 mM) and ethanol (88 mg/mL) but is insoluble in water [3].
  • Stability studies indicate storage at -20°C for long-term preservation, with solutions in DMSO stable for ≤1 year at -20°C [4].

Table 1: Molecular Properties of Ravoxertinib

PropertyValue
CAS Number1453848-26-4
Molecular FormulaC₂₁H₁₈ClFN₆O₂
Molecular Weight440.86 g/mol
Stereochemistry(S)-enantiomer
Solubility (DMSO)88 mg/mL (200.06 mM)
SMILES NotationO=C1C=C(C2=NC(NC3=CC=NN3C)=NC=C2)C=CN1C@@HCO

Biochemical Selectivity and Target Affinity

Ravoxertinib is a highly selective ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key effectors of the MAPK pathway. It demonstrates potent inhibition with IC₅₀ values of 1.1 nM for ERK1 and 0.3 nM for ERK2 in cell-free assays [1] [2]. The compound achieves >100-fold selectivity over 98% of 468 kinases tested, though it moderately inhibits p90RSK (IC₅₀ = 12 nM), a downstream ERK substrate [2] [4].

Cellular Activity:

  • In BRAF-mutant A375 melanoma cells, ravoxertinib reduces phosphorylated ERK2 (pERK2) and pRSK levels with IC₅₀ values of 86 nM and 140 nM, respectively [3].
  • It shows differential activity across cancer cell lines: In BRAF-mutant models, it suppresses proliferation (IC₅₀ = 24–36 nM), while RAS-mutant or wild-type lines require higher concentrations (IC₅₀ > 467 nM) [5] [6]. This selectivity is attributed to oncogenic MAPK pathway dependency.
  • Functional assays reveal 19–51% MAPK pathway inhibition in tumor biopsies from ravoxertinib-treated patients, confirming target modulation [1].

Table 2: Selectivity Profile of Ravoxertinib

TargetIC₅₀ (Biochemical)Cellular ActivityBiological Consequence
ERK20.3 nMpERK2 inhibition: 86 nM (A375)Cell cycle arrest (BRAF mutants)
ERK11.1 nMNot reportedReduced tumor proliferation
p90RSK12 nMpRSK inhibition: 140 nM (A375)Moderate off-target effect

Pharmacokinetic Parameters and Oral Bioavailability

Ravoxertinib exhibits favorable pharmacokinetic properties supporting once-daily oral dosing. In phase I clinical trials, it demonstrated dose-proportional exposure across 50–800 mg doses, with a mean plasma half-life of 23 hours [1]. Oral bioavailability in CD-1 mice exceeds 80%, with a 10 mg/kg dose achieving sustained target coverage (>90% ERK inhibition) for ≥8 hours [2] [3].

Key Pharmacokinetic Metrics:

  • Absorption: Rapid absorption post-oral administration, with time to peak concentration (Tₘₐₓ) occurring at 2–4 hours in humans [1].
  • Distribution: Moderate volume of distribution (Vd = 2.5 L/kg in mice), indicating tissue penetration [3].
  • Metabolism and Excretion: Primarily metabolized by CYP3A4; major metabolites are inactive. Fecal excretion dominates (≥70%) [8].

Table 3: Pharmacokinetic Parameters in Humans and Preclinical Models

ParameterHuman (Phase I)Mouse (CD-1)
Half-life (t₁/₂)23 hours4–6 hours
Oral BioavailabilityNot quantified>80%
AUC (Dose-Proportional)50–800 mg10–100 mg/kg
Primary ExcretionFecal (≥70%)Fecal (≥65%)

Properties

CAS Number

1453848-26-4

Product Name

Ravoxertinib

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N

SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0994; GDC-0994; GDC 0994; RG7842; RG-7842; RG 7842; Ravoxertinib

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.